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Compound of Interest

Compound Name: 2,4-Dimethoxytoluene

Cat. No.: B1295152 Get Quote

For Researchers, Scientists, and Drug Development Professionals

In the landscape of synthetic organic chemistry, the selection of appropriate starting materials

is a critical determinant of reaction efficiency, regioselectivity, and overall yield.

Dimethoxytoluene isomers, with their activated aromatic rings, serve as versatile precursors in

the synthesis of a wide array of complex molecules, including pharmaceuticals, agrochemicals,

and materials. This guide provides an objective comparison of two common isomers, 2,4-
dimethoxytoluene and 3,4-dimethoxytoluene, focusing on their performance in key synthetic

transformations, supported by theoretical principles and experimental data.

Physicochemical Properties
A fundamental understanding of the physical properties of these isomers is essential for their

handling, storage, and use in designing reaction conditions.
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Property 2,4-Dimethoxytoluene 3,4-Dimethoxytoluene

CAS Number 38064-90-3[1][2] 494-99-5[3][4]

Molecular Formula C₉H₁₂O₂[5][6] C₉H₁₂O₂[7][8]

Molecular Weight 152.19 g/mol [1][2][5] 152.19 g/mol [7][8]

Appearance
Colorless to pale yellow

liquid[9]

Clear, colorless to light yellow

liquid[3]

Boiling Point 110-120 °C at 30 mmHg[1][2] 133-135 °C at 50 mmHg[3][10]

Melting Point
Not applicable (liquid at room

temp.)
22-23 °C[3][10]

Density 1.036 g/mL at 25 °C[1][2] 1.051 g/mL at 25 °C[3][4]

Refractive Index n20/D 1.524[1][2] n20/D 1.528[10]

Flash Point
93 °C (199.4 °F) - closed

cup[1][2]
85 °C (185 °F)[3][4]

Reactivity in Electrophilic Aromatic Substitution
The primary difference in the synthetic utility of 2,4-dimethoxytoluene and 3,4-

dimethoxytoluene lies in the regiochemical outcome of electrophilic aromatic substitution (EAS)

reactions. The two methoxy groups (-OCH₃) are strong activating, ortho, para-directing groups,

while the methyl group (-CH₃) is a weaker activating, ortho, para-director. The interplay of these

directing effects determines the position of substitution.

Directing Effects and Predicted Regioselectivity
Caption: Predicted sites of electrophilic attack for 2,4- and 3,4-dimethoxytoluene.

In 2,4-dimethoxytoluene, the positions ortho and para to the two strongly activating methoxy

groups are C3, C5, and C6. The C5 position is doubly activated (para to the 2-methoxy group

and ortho to the 4-methoxy group), making it the most likely site for electrophilic attack. The C3

position is also doubly activated but is sterically hindered by the two adjacent methoxy groups.

The C6 position is primarily activated by the methyl group and is meta to both methoxy groups,

making it the least favored site for substitution.
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In 3,4-dimethoxytoluene, the directing effects of the two methoxy groups and the methyl group

lead to a more complex pattern of activation. The C5 and C6 positions are both activated. The

C5 position is ortho to the 4-methoxy group and the methyl group, while the C6 position is para

to the 3-methoxy group and ortho to the methyl group. The C2 position is ortho to the 3-

methoxy group. The precise regioselectivity will depend on the specific electrophile and

reaction conditions, but substitution is generally expected at the positions activated by the

methoxy groups.

Comparative Synthetic Applications and
Experimental Data
While direct comparative studies under identical conditions are scarce in the literature, analysis

of individual reactions provides insight into the synthetic utility of each isomer.

Vilsmeier-Haack Formylation
The Vilsmeier-Haack reaction is a mild method for the formylation of electron-rich aromatic

compounds. The reactivity of dimethoxytoluene isomers in this reaction is a good indicator of

their nucleophilicity.

Substrate Product Yield Reference

2,4-Dimethoxytoluene
2,4-Dimethoxy-5-

methylbenzaldehyde

Good to excellent

(qualitative)

General principle for

electron-rich

aromatics[11]

3,4-Dimethoxytoluene

3,4-Dimethoxy-5-

methylbenzaldehyde

and/or 3,4-Dimethoxy-

2-

methylbenzaldehyde

Good to excellent

(qualitative)

General principle for

electron-rich

aromatics[11]

Note: Specific yield data for the Vilsmeier-Haack reaction of these exact isomers is not readily

available in the cited literature. The expected outcome is based on the high reactivity of

dimethoxy-activated aromatic systems.
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Nitration
Nitration is a classic electrophilic aromatic substitution. The regioselectivity is highly dependent

on the directing effects of the substituents.

Substrate Product Yield Reference

2,4-Dimethoxytoluene
5-Nitro-2,4-

dimethoxytoluene

High (inferred from

similar systems)

Nitration of 2-fluoro-

1,4-

dimethoxybenzene

gives high yield of the

5-nitro product[10]

3,4-Dimethoxytoluene

5-Nitro-3,4-

dimethoxytoluene

and/or 2-Nitro-3,4-

dimethoxytoluene

High (inferred from

general principles)

General nitration

protocols for activated

arenes[12]

Note: Specific yield data for the nitration of these exact isomers is not readily available in the

cited literature. The predicted products are based on the directing effects of the substituents.

Experimental Protocols
The following are representative experimental protocols for key electrophilic aromatic

substitution reactions. Researchers should optimize conditions for their specific substrates and

equipment.

Protocol 1: Vilsmeier-Haack Formylation of 2,4-
Dimethoxytoluene
Materials:

2,4-Dimethoxytoluene

Phosphorus oxychloride (POCl₃)

N,N-Dimethylformamide (DMF), anhydrous
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Dichloromethane (DCM), anhydrous

Sodium acetate solution, saturated

Hydrochloric acid, 1 M

Sodium bicarbonate solution, saturated

Brine

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

In a three-necked round-bottom flask equipped with a dropping funnel, a magnetic stirrer,

and a nitrogen inlet, cool anhydrous DMF in an ice bath.

Slowly add phosphorus oxychloride dropwise to the cold DMF with stirring.

After the addition is complete, remove the ice bath and stir the mixture at room temperature

for 30 minutes to form the Vilsmeier reagent.

Dissolve 2,4-dimethoxytoluene in anhydrous DCM and add it dropwise to the Vilsmeier

reagent at 0 °C.

Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the

reaction progress by Thin Layer Chromatography (TLC).

Upon completion, pour the reaction mixture into a beaker of crushed ice and add a saturated

solution of sodium acetate to neutralize the acid.

Stir the mixture vigorously for 1 hour to hydrolyze the iminium salt intermediate.

Extract the product with DCM (3 x 50 mL).

Wash the combined organic layers with 1 M HCl, saturated sodium bicarbonate solution, and

brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by column chromatography on silica gel to afford 2,4-dimethoxy-5-

methylbenzaldehyde.

Protocol 2: Nitration of 3,4-Dimethoxytoluene
Materials:

3,4-Dimethoxytoluene

Concentrated nitric acid (HNO₃)

Concentrated sulfuric acid (H₂SO₄)

Dichloromethane (DCM)

Ice

Sodium bicarbonate solution, saturated

Brine

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

In a round-bottom flask cooled in an ice-salt bath, slowly add concentrated sulfuric acid to

concentrated nitric acid with stirring to prepare the nitrating mixture. Maintain the

temperature below 10 °C.

In a separate flask, dissolve 3,4-dimethoxytoluene in DCM.

Slowly add the nitrating mixture dropwise to the solution of 3,4-dimethoxytoluene at 0 °C with

vigorous stirring.

After the addition is complete, continue stirring at 0 °C for 30 minutes. Monitor the reaction

by TLC.
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Carefully pour the reaction mixture onto crushed ice and stir until the ice has melted.

Separate the organic layer and wash it with cold water, saturated sodium bicarbonate

solution, and brine.

Dry the organic layer over anhydrous Na₂SO₄, filter, and remove the solvent under reduced

pressure.

The resulting crude product can be purified by column chromatography or recrystallization to

separate the isomeric nitro products.

Logical Workflow for Precursor Selection in Drug
Discovery
The choice between 2,4-dimethoxytoluene and 3,4-dimethoxytoluene in a drug discovery

pipeline is dictated by the desired substitution pattern on the final target molecule.

Caption: Decision-making workflow for selecting the appropriate dimethoxytoluene isomer.

Conclusion
Both 2,4-dimethoxytoluene and 3,4-dimethoxytoluene are valuable building blocks in organic

synthesis, offering activated aromatic rings amenable to a variety of transformations. The key

distinction between them lies in the regiochemical control they offer in electrophilic aromatic

substitution reactions.

2,4-Dimethoxytoluene is ideal for directing substitution primarily to the C5 position,

providing a straightforward route to 2,4-dimethoxy-5-substituted toluene derivatives.

3,4-Dimethoxytoluene offers multiple sites of activation, potentially leading to a mixture of

products. This can be advantageous for generating libraries of related compounds or when

the desired substitution pattern aligns with its inherent reactivity at the C2, C5, or C6

positions.

The choice between these two isomers should be guided by a careful consideration of the

desired final product and the principles of electrophilic aromatic substitution. The provided
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experimental protocols offer a starting point for the practical application of these versatile

reagents in the synthesis of novel and functional molecules.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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